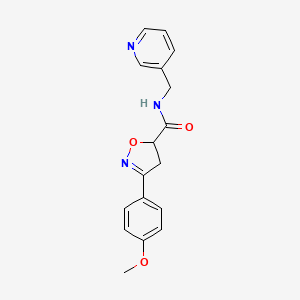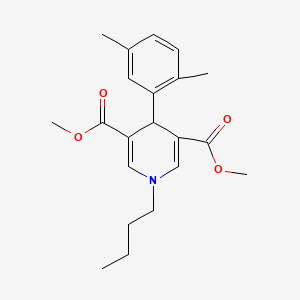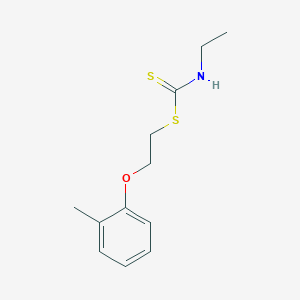
4-(2-oxo-1-pyrrolidinyl)-N-propylbenzenesulfonamide
描述
4-(2-oxo-1-pyrrolidinyl)-N-propylbenzenesulfonamide, also known as OPB-9195, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 1999 by a team of researchers led by Dr. Toshiyuki Kaneko at Otsuka Pharmaceutical Co., Ltd. Since then, OPB-9195 has been studied extensively for its mechanism of action and its biochemical and physiological effects.
作用机制
The mechanism of action of 4-(2-oxo-1-pyrrolidinyl)-N-propylbenzenesulfonamide involves the inhibition of CAIX. CAIX is an enzyme that is overexpressed in hypoxic (low oxygen) conditions, which are commonly found in cancer cells. Inhibition of CAIX by 4-(2-oxo-1-pyrrolidinyl)-N-propylbenzenesulfonamide leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and metastasis of cancer cells. In addition, 4-(2-oxo-1-pyrrolidinyl)-N-propylbenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in diseases such as rheumatoid arthritis.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-oxo-1-pyrrolidinyl)-N-propylbenzenesulfonamide can inhibit the growth of cancer cells in vitro and in vivo. In addition, 4-(2-oxo-1-pyrrolidinyl)-N-propylbenzenesulfonamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. However, the exact biochemical and physiological effects of 4-(2-oxo-1-pyrrolidinyl)-N-propylbenzenesulfonamide are still being studied.
实验室实验的优点和局限性
One advantage of using 4-(2-oxo-1-pyrrolidinyl)-N-propylbenzenesulfonamide in lab experiments is its specificity for CAIX. This allows for targeted inhibition of cancer cells that overexpress CAIX without affecting normal cells. However, one limitation of using 4-(2-oxo-1-pyrrolidinyl)-N-propylbenzenesulfonamide is its solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 4-(2-oxo-1-pyrrolidinyl)-N-propylbenzenesulfonamide. One area of research is in the development of more potent inhibitors of CAIX. In addition, studies are needed to determine the optimal dosing and administration of 4-(2-oxo-1-pyrrolidinyl)-N-propylbenzenesulfonamide for its potential therapeutic applications. Finally, further research is needed to investigate the potential use of 4-(2-oxo-1-pyrrolidinyl)-N-propylbenzenesulfonamide in combination with other therapies for the treatment of cancer and inflammatory diseases.
In conclusion, 4-(2-oxo-1-pyrrolidinyl)-N-propylbenzenesulfonamide is a small molecule inhibitor that has shown promise for its potential therapeutic applications in cancer and inflammatory diseases. Its mechanism of action involves the inhibition of CAIX, which can lead to a decrease in the pH of the tumor microenvironment and a reduction in inflammation. While there are limitations to its use in lab experiments, further research is needed to fully understand its biochemical and physiological effects and its potential as a therapeutic agent.
科学研究应用
4-(2-oxo-1-pyrrolidinyl)-N-propylbenzenesulfonamide has been studied for its potential therapeutic applications in a variety of diseases. One area of research has been in the treatment of cancer. Studies have shown that 4-(2-oxo-1-pyrrolidinyl)-N-propylbenzenesulfonamide can inhibit the growth of cancer cells by targeting the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer. In addition, 4-(2-oxo-1-pyrrolidinyl)-N-propylbenzenesulfonamide has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-9-14-19(17,18)12-7-5-11(6-8-12)15-10-3-4-13(15)16/h5-8,14H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFCUUFYHJNGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-benzoyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4696200.png)

![N-(4-chloro-2-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4696211.png)


![N-{(benzylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4696233.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4-bromophenyl)vinyl]-2-chlorobenzamide](/img/structure/B4696238.png)
![N-(2,3-dimethylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4696240.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B4696249.png)
![3-{3-(4-bromophenyl)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B4696267.png)
![3-(2-methyl-2-propen-1-yl)-2-(propylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4696285.png)

![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-phenylacetamide](/img/structure/B4696305.png)
![2-chloro-N-{3-chloro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-4,5-difluorobenzamide](/img/structure/B4696310.png)